Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (6-bromoquinoline), organoboron compound (ethyl 3-aminobenzoate), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as DMF or DMSO is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but is generally between 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives with altered functional groups.
Reduction: Reduced quinoline derivatives with different oxidation states.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate involves its interaction with molecular targets and pathways in biological systems. The quinoline ring is known to intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline: The parent compound with a simpler structure and diverse applications.
Quinacrine: Another antimalarial drug with additional biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research results.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of a quinoline derivative with an ethyl benzoate moiety. The presence of the bromo group on the quinoline ring enhances its reactivity and biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 6BrCaQ, showed antiproliferative activity against various cancer cell lines, including MCF7 and Caco2, with GI50 values ranging from 2 to 8 µM . The incorporation of the quinoline nucleus into other structures has been shown to enhance these effects.
Case Study: Antiproliferative Effects
A study evaluated the growth-inhibitory potency of several convolvine derivatives against human colon carcinoma HCT-116 cells. Among these, a compound structurally similar to this compound exhibited a GI50 value of approximately 10 µM, indicating strong antiproliferative activity . The results are summarized in Table 1.
Compound | Cell Line | GI50 (µM) | Survival (%) |
---|---|---|---|
This compound | HCT-116 | 10 | 19 |
Reference Compound (6BrCaQ) | HCT-116 | 8 | 10 |
Antimicrobial Activity
The antimicrobial properties of compounds containing quinoline structures have also been explored. In vitro studies have shown that derivatives exhibit significant antibacterial activity against gram-positive bacteria and moderate effectiveness against gram-negative strains such as E. coli.
Minimum Inhibitory Concentration (MIC)
Research indicated that certain derivatives achieved MIC values ranging from 15.62 to 250 μg/mL against various bacterial strains . These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy.
The mechanism underlying the anticancer and antimicrobial activities of this compound is believed to involve multiple pathways:
- Inhibition of HSP90 Client Proteins : Similar compounds have been shown to downregulate critical client proteins associated with cancer progression .
- Interference with DNA Replication : Some studies suggest that quinoline derivatives can interact with DNA, disrupting replication and leading to cell death .
- Formation of Reactive Oxygen Species (ROS) : Increased ROS generation has been linked to the cytotoxic effects observed in cancer cells treated with quinoline-based compounds .
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)12-4-3-5-14(10-12)21-17-8-9-20-16-7-6-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
KGSRGBKSNVWDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br |
Origin of Product |
United States |
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